Acid Black 172
Overview
Description
It is widely used in the textile, leather, paper, and ink industries due to its excellent lightfastness and thermal stability . This compound is known for imparting a deep black color to various materials.
Mechanism of Action
Target of Action
C.I. Acid Black 172, also known as this compound, is primarily targeted towards dye removal in wastewater treatment . It has been found to be effective in the adsorption of uncalcined hydroxyapatite nanopowder . Hydroxyapatite, prepared by the wet coprecipitation method, has a high specific surface area and small crystal sizes, making it an ideal target for the dye’s action .
Mode of Action
The mode of action of this compound involves adsorption onto its target. The compound interacts with hydroxyapatite, leading to the removal of the dye from the solution . This interaction is facilitated by the high specific surface area of the hydroxyapatite and the optimal conditions of pH, hydroxyapatite dosage, initial dye concentration, and temperature .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the adsorption process . The adsorption kinetics of this process are best described by the pseudo-second order kinetic model .
Pharmacokinetics
For instance, the adsorption capacity of this compound is significant, with a maximum adsorption capacity (q m ) of 312.5 mg/g reported .
Result of Action
The result of this compound’s action is the removal of the dye from the aqueous solution. Under optimal conditions, the dye removal efficiency was reported to be 95.78% after 1 hour of adsorption . This indicates a high efficacy of this compound in the decolorization of wastewater.
Action Environment
The action of this compound is influenced by several environmental factors. The pH value , hydroxyapatite dosage , initial dye concentration , and temperature all play crucial roles in determining the compound’s action, efficacy, and stability . For instance, the dye removal efficiency of this compound was found to be optimal at a pH of 3, a hydroxyapatite dosage of 2 g/L, an initial dye concentration of 400 mg/L, and a temperature of 20 °C .
Preparation Methods
The synthesis of Acid Black 172 involves several steps:
Diazotization: 6-nitro-1-diazo-2-naphthol-4-sulfonic acid is diazotized using zinc chloride as a catalyst to obtain a diazo solution.
Coupling: 2-naphthol is added to the diazo solution, and the pH is regulated with sodium hydroxide.
Chromization: Chromic sulfate and acetic acid are used to obtain a chromizing solution.
Complexation: The chromizing solution is added to the coupling solution, followed by the addition of salicylic acid to remove chromium, resulting in an this compound slurry.
Chemical Reactions Analysis
Acid Black 172 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, which is a common reaction in dye decolorization processes.
Substitution: The azo groups in the compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include potassium ferricyanide for oxidation and various reducing agents for reduction processes . The major products formed from these reactions are typically decolorized or degraded forms of the dye, which are often less toxic and more environmentally friendly .
Scientific Research Applications
Acid Black 172 has several scientific research applications:
Comparison with Similar Compounds
Acid Black 172 can be compared with other similar compounds such as:
C.I. Acid Black 1: Similar in structure and used in similar applications, but it undergoes photochemical degradation more readily.
C.I. Acid Black 194: Another similar compound with comparable dyeing properties but different stability and solubility characteristics.
C.I. This compound is unique due to its excellent lightfastness, thermal stability, and wide range of industrial applications .
Properties
IUPAC Name |
trisodium;chromium(3+);7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H13N3O7S.Cr.3Na/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;/h2*1-10,24-25H,(H,28,29,30);;;;/q;;+3;3*+1/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACZZIYBCYRXBW-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+].[Na+].[Cr+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H20CrN6Na3O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9028045 | |
Record name | C.I. Acid Black 172 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9028045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
993.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57693-14-8 | |
Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Black 172 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9028045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLACK 172 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U4FM81UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.